REACTION_CXSMILES
|
N([O-])=O.[Na+].[CH3:5][O:6][C:7]([CH2:9][C:10]1[CH:19]=[C:18](N)[C:17]([Cl:21])=[CH:16][C:11]=1[C:12]([O:14][CH3:15])=[O:13])=[O:8].COC(CC1C(Cl)=[C:35]([NH2:38])C=CC=1C(OC)=O)=O.[Cu]C#N.[C-]#N.[K+]>O.Cl.C(OCC)(=O)C>[CH3:5][O:6][C:7]([CH2:9][C:10]1[CH:19]=[C:18]([C:35]#[N:38])[C:17]([Cl:21])=[CH:16][C:11]=1[C:12]([O:14][CH3:15])=[O:13])=[O:8] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)CC1=C(C(=O)OC)C=C(C(=C1)N)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)CC1=C(C(=O)OC)C=CC(=C1Cl)N
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
copper (I) cyanide
|
Quantity
|
45 mg
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
38 mg
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred at 0° C. for 1.5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
The resulting suspension was dissolved
|
Type
|
STIRRING
|
Details
|
The reaction solution was stirred at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting insoluble material was collected by Celite filtration
|
Type
|
WASH
|
Details
|
washed with a mixed solvent of water and ethyl acetate (1:2)
|
Type
|
WASH
|
Details
|
The filtrate and washing solution
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CC1=C(C(=O)OC)C=C(C(=C1)C#N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 mg | |
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |